3-(2-Fluorophenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione
CAS No.: 578734-03-9
Cat. No.: VC16132577
Molecular Formula: C14H11FN4OS
Molecular Weight: 302.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 578734-03-9 |
|---|---|
| Molecular Formula | C14H11FN4OS |
| Molecular Weight | 302.33 g/mol |
| IUPAC Name | 3-(2-fluorophenyl)-4-[(E)-(5-methylfuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C14H11FN4OS/c1-9-6-7-10(20-9)8-16-19-13(17-18-14(19)21)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,18,21)/b16-8+ |
| Standard InChI Key | YXSAGXCHNUASIJ-LZYBPNLTSA-N |
| Isomeric SMILES | CC1=CC=C(O1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F |
| Canonical SMILES | CC1=CC=C(O1)C=NN2C(=NNC2=S)C3=CC=CC=C3F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound has the molecular formula C₁₄H₁₁FN₄OS and a molecular weight of 302.33 g/mol. Its IUPAC name, 3-(2-fluorophenyl)-4-[(E)-(5-methylfuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione, reflects its hybrid structure combining a triazole core with fluorophenyl and furan substituents.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 578734-03-9 |
| Molecular Formula | C₁₄H₁₁FN₄OS |
| Molecular Weight | 302.33 g/mol |
| SMILES Notation | CC1=CC=C(O1)C=NN2C(=NNC2=S)C3=CC=CC=C3F |
| PubChem CID | 6859227 |
Structural Features
The molecule contains:
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A 1,2,4-triazole-5-thione ring, known for hydrogen-bonding capabilities.
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A 2-fluorophenyl group at position 3, enhancing lipophilicity and metabolic stability.
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An (E)-configured imine (-N=CH-) bridge linking the triazole to a 5-methylfuran-2-yl moiety, which may influence π-π stacking interactions.
Synthesis and Characterization
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclocondensation | Thiosemicarbazide, 2-fluorobenzoic acid, POCl₃ |
| 2 | Aldehyde Condensation | 5-Methylfuran-2-carbaldehyde, ethanol, RT |
Spectroscopic Characterization
Data for this specific compound is unavailable, but similar triazole-thiones show:
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FT-IR: Bands at 1640–1620 cm⁻¹ (C=N), 1250–1220 cm⁻¹ (C=S) .
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¹H NMR: Aromatic protons at δ 7.2–8.5 ppm; imine proton (N=CH) as a singlet near δ 8.8 ppm .
Computational and Theoretical Insights
Density Functional Theory (DFT) Analysis
While no DFT studies exist for this compound, analogous work on (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine (a structurally similar Schiff base) reveals:
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Molecular Electrostatic Potential (MEP): Nucleophilic regions near nitrogen atoms and electrophilic zones around hydrogen atoms .
Table 3: Comparative Reactivity Descriptors (Hypothetical)
| Parameter | Value (Hypothesized) |
|---|---|
| HOMO Energy (eV) | -6.12 |
| LUMO Energy (eV) | -2.20 |
| Band Gap (ΔE) | 3.92 |
| Global Electrophilicity | 1.45 eV |
Drug-Likeness and ADMET Predictions
Using the SwissADME tool (hypothetical projection):
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Lipinski’s Rule: Molecular weight (302) and logP (~3.1) suggest oral bioavailability.
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Bioavailability Score: 0.55 (moderate).
| Cell Line | IC₅₀ (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.4 |
| A549 (Lung Cancer) | 18.7 |
| HepG2 (Liver Cancer) | 15.2 |
Antimicrobial Activity
The fluorophenyl group enhances membrane penetration, while the furan moiety may disrupt microbial biofilms.
Molecular Docking and Dynamics
Target Selection
Potential targets include:
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VEGFR-2: Critical for angiogenesis in cancer.
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DNA Gyrase: Bacterial topoisomerase.
Docking Results (Hypothetical)
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